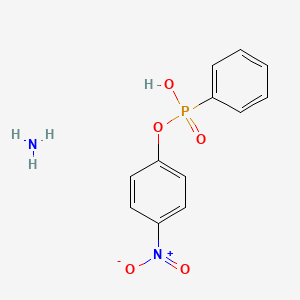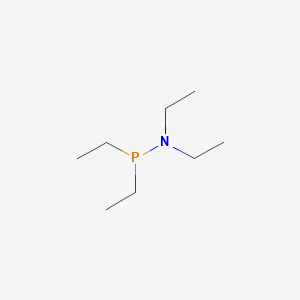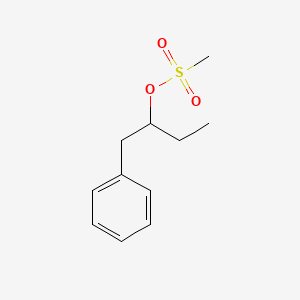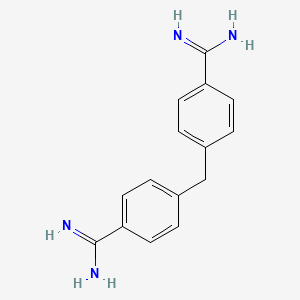
Benzenecarboximidamide, 4,4'-methylenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4,4’-methylenebis- is a chemical compound with the molecular formula C15H16N4. It is also known by other names such as 4,4’-Methylenebis(benzamidine). This compound is characterized by the presence of two benzenecarboximidamide groups connected by a methylene bridge. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4,4’-methylenebis- typically involves the reaction of benzamidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two benzamidine molecules. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, 4,4’-methylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidamide, 4,4’-methylenebis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction may produce benzenecarboximidamide amines .
Applications De Recherche Scientifique
Benzenecarboximidamide, 4,4’-methylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenecarboximidamide, 4,4’-methylenebis- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenecarboximidamide, 4,4’-iminobis-
- Benzenecarboximidamide, 4-(methylsulfonyl)-
- 4,4’-Methylenebis(2-methylaniline)
Uniqueness
Benzenecarboximidamide, 4,4’-methylenebis- is unique due to its methylene bridge, which provides distinct chemical and physical properties compared to other similar compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with other compounds .
Propriétés
Numéro CAS |
63690-09-5 |
|---|---|
Formule moléculaire |
C15H16N4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-[(4-carbamimidoylphenyl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H3,16,17)(H3,18,19) |
Clé InChI |
FTMSARBDCMBEPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



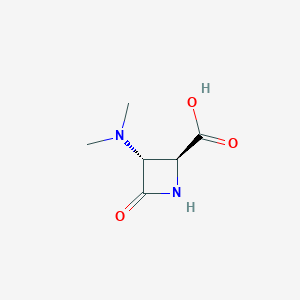
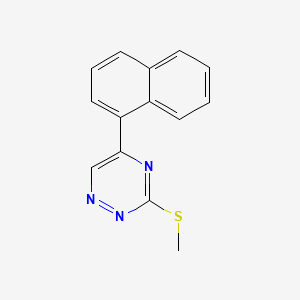
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
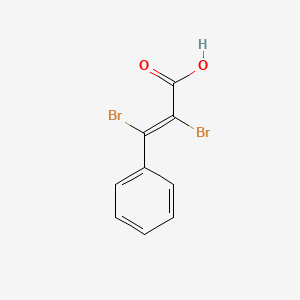
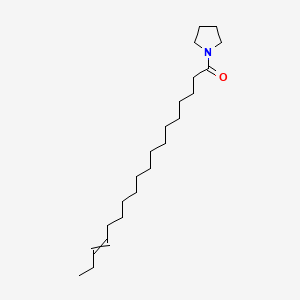
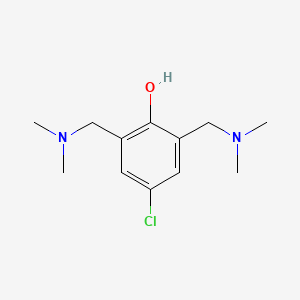
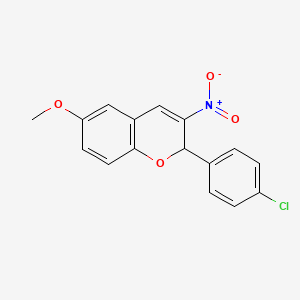
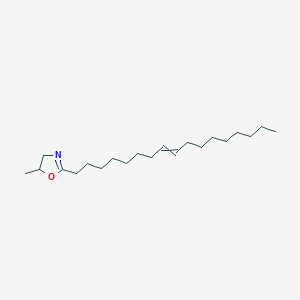
![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
